molecular formula C9H9N5O2 B2392858 5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine CAS No. 1016750-18-7

5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine

Cat. No. B2392858
CAS RN: 1016750-18-7
M. Wt: 219.204
InChI Key: BLDZYNXIMPVEAI-UHFFFAOYSA-N
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Description

The compound “5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The “5-(3-methyl-2-nitrophenyl)” part suggests that a 3-methyl-2-nitrophenyl group is attached to the 5-position of the 1,2,4-triazole ring.


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring with a 3-methyl-2-nitrophenyl group attached at the 5-position. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the 1,2,4-triazole ring. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The 1,2,4-triazole ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended for use as a pharmaceutical or pesticide, its mechanism of action would depend on its interaction with biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further developed and optimized for use as a pharmaceutical or pesticide .

properties

IUPAC Name

5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-5-3-2-4-6(7(5)14(15)16)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDZYNXIMPVEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=NN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine

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